Acide acétique de gossypol

Vue d'ensemble

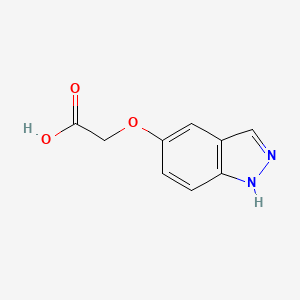

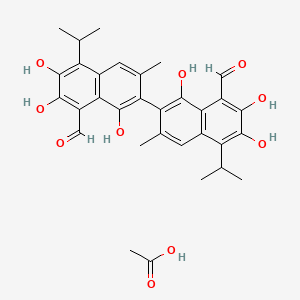

Description

Gossypol acetic acid is a compound of interest due to its various biological activities, including anti-tumor, anti-fertility, and anti-viral properties. It is a yellow pigment found in the cotton plant, and its potential for medicinal use has prompted research into methods for its isolation and purification. The compound has been studied for its effects on different biological systems, such as its antifertility activity in males and its impact on tumor cells .

Synthesis Analysis

The synthesis of gossypol acetic acid has been achieved through the recovery from cottonseed soapstock, a by-product of crude oil refining. The process involves refluxing soapstock in acidic methyl ethyl ketone (MEK) to hydrolyze bound gossypol, followed by phase separation and crystallization with acetic acid to yield gossypol acetic acid. This method has been shown to recover a significant percentage of gossypol as a high-purity product . An improved method using ultrasound-assisted extraction has been developed, which increases the yield and purity of gossypol acetic acid while reducing the time required for crystallization .

Molecular Structure Analysis

The molecular structure of gossypol acetic acid has been confirmed using various spectroscopic techniques, including UV, IR, and NMR spectroscopy. These methods have provided detailed information about the chemical structure of the compound . Additionally, the crystal and molecular structure of an enantiomeric gossypol-acetic acid clathrate has been determined, revealing that the gossypol molecules are of the aldehyde tautomer and that the naphthalene rings are approximately perpendicular to each other .

Chemical Reactions Analysis

Gossypol acetic acid has been analyzed using high-performance liquid chromatography (HPLC) to examine its purity and to study its chemical reactions. The HPLC method has been useful for analyzing the compound in biological studies . The compound's reactivity and interactions with other molecules, such as its ability to form clathrates with acetic acid, have been explored through crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of gossypol acetic acid have been studied in various contexts. Its effects on cell metabolism, DNA synthesis, and cellular ultrastructure have been investigated in vitro, revealing that gossypol can inhibit cell multiplication and alter DNA synthesis in murine erythroleukemia cells . The compound's impact on nutrient uptake in the intestine has also been examined, showing that it can interfere with the transport of nutrients such as glucose and amino acids . Furthermore, the genotoxic potential of gossypol acetic acid has been evaluated, with studies indicating that it is not a clastogenic or mutagenic agent in mouse bone marrow cells in vivo .

Applications De Recherche Scientifique

Acide acétique de gossypol : un composé aux multiples facettes dans la recherche scientifique

L'this compound, un dérivé du gossypol, a été exploré pour diverses applications scientifiques en raison de ses propriétés uniques. Voici une analyse complète de six applications distinctes de l'this compound dans la recherche scientifique :

Traitement du cancer : L'this compound, également connu sous le nom d'AT-101, a été évalué pour son potentiel dans le traitement de divers types de cancer. Il a été testé à la fois comme agent indépendant et en association avec des thérapies chimio-radiothérapeutiques standard. Des essais cliniques ont montré que de faibles doses d'this compound appliqué par voie orale sont bien tolérées et peuvent être bénéfiques pour prolonger la survie sans progression ou la survie globale chez les patients atteints de cancer à haut risque .

Activité antivirale : Des recherches ont indiqué que l'this compound possède des propriétés antivirales. Bien que les mécanismes exacts soient encore à l'étude, sa capacité à inhiber les enzymes clés nécessaires à la réplication virale suggère son potentiel en tant qu'agent antiviral.

Contraception masculine : Historiquement, le gossypol était utilisé comme contraceptif masculin en raison de sa capacité à affecter la motilité et la viabilité des spermatozoïdes. L'this compound continue d'être étudié pour ses effets contraceptifs, en mettant l'accent sur le développement d'une méthode de contraception masculine réversible et non hormonale.

Propriétés antioxydantes : Le composé présente des propriétés antioxydantes, qui sont bénéfiques pour lutter contre le stress oxydatif. Cette caractéristique est particulièrement utile dans la prévention des maladies exacerbées par les dommages oxydatifs, comme les maladies neurodégénératives.

Effets antibactériens et antipaludiques : L'this compound a montré des activités antibactériennes et antipaludiques. Son efficacité contre diverses souches bactériennes et espèces de Plasmodium en fait un candidat pour le développement de nouveaux médicaments antimicrobiens et antipaludiques.

Inhibition enzymatique : L'this compound inhibe plusieurs enzymes nucléaires responsables de la réplication et de la réparation de l'ADN, telles que l'ADN polymérase alpha et la topoisomérase II. Cette propriété est importante pour son application dans la recherche sur le cancer, car elle peut potentiellement interférer avec la prolifération des cellules cancéreuses .

Mécanisme D'action

Target of Action

Gossypol acetic acid primarily targets the Bcl-2 family of anti-apoptotic proteins . It also targets FtsZ, a protein involved in bacterial cell division . In cancer cells, it has been shown to interact with kinases involved in cell cycle regulation .

Mode of Action

Gossypol acetic acid interacts with its targets to induce apoptosis and inhibit cell proliferation. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . In bacteria, it likely kills cells by directly targeting cell division .

Biochemical Pathways

Gossypol acetic acid affects various biochemical pathways. It modulates different cancer hallmarks and signaling pathways, exhibiting significant antineoplastic effects against various cancer types . It also induces apoptosis and inhibits cell proliferation by targeting kinases involved in cell cycle regulation .

Result of Action

The molecular and cellular effects of Gossypol acetic acid’s action include the promotion of apoptosis in tumor cells and the inhibition of cell proliferation . It also increases the production of reactive oxygen species (ROS), upregulates the expression of caspases 3 and 9, and decreases the mitochondrial membrane potential, inducing apoptosis .

Action Environment

Environmental factors such as the amount of fertilizer used, the composition of the fertilizer, the species of cotton plant, sowing times, regional temperatures, soil conditions, water distribution, and agrotechnical treatment can influence the quantity of Gossypol acetic acid . These factors may potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propriétés

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)